molecular formula C17H17NO3 B248923 2-(Benzoylamino)-1-methylethyl benzoate

2-(Benzoylamino)-1-methylethyl benzoate

Cat. No.: B248923
M. Wt: 283.32 g/mol
InChI Key: SXNAXKUUULIMDA-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-1-methylethyl benzoate is an ester derivative of benzoic acid, characterized by a benzoylamino (-NHCOC₆H₅) substituent attached to a 1-methylethyl (isopropyl) group, which is further esterified with a benzoyloxy (-OCOC₆H₅) moiety. The compound’s dual functional groups (ester and benzoylamino) likely confer unique solubility, stability, and reactivity properties, making it relevant in pharmaceutical or polymer chemistry contexts.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-benzamidopropan-2-yl benzoate

InChI

InChI=1S/C17H17NO3/c1-13(21-17(20)15-10-6-3-7-11-15)12-18-16(19)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19)

InChI Key

SXNAXKUUULIMDA-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative distinctions between 2-(Benzoylamino)-1-methylethyl benzoate and key analogs:

Compound Molecular Formula Key Functional Groups Applications/Properties References
This compound C₁₈H₁₇NO₃ (inferred) Benzoylamino, isopropyl benzoate Potential use in polymer initiators or pharmaceuticals (inferred from reactivity of amino esters) [1, 3, 6]
2-(Benzoylamino)-1-phenylethyl benzoate C₂₂H₁₉NO₃ Benzoylamino, phenylethyl benzoate Higher molecular weight (345.4 g/mol); possible applications in specialty polymers or coatings
Benzyl Benzoate C₁₄H₁₂O₂ Benzyl ester Emollient, solvent in cosmetics; CAS 120-51-4
Isopropyl Benzoate C₁₀H₁₂O₂ Isopropyl ester Fragrance ingredient; lower molecular weight (164.2 g/mol)
Isofenphos (1-methylethyl pesticidal ester) C₁₅H₂₄NO₄PS Phosphoramidothioate, isopropyl Pesticide (insecticide); structural analog with pesticidal activity

Structural and Functional Group Analysis

  • Benzoylamino vs. This contrasts with non-polar esters like stearyl benzoate (), which prioritize lipophilicity for emollient functions.
  • Phenylethyl vs. Methylethyl Substituents : The phenylethyl analog () has a bulkier aromatic substituent, increasing molecular weight (345.4 vs. ~307.1 g/mol) and likely reducing solubility in polar solvents compared to the methylethyl variant.

Reactivity and Performance in Polymer Systems

  • Amino Ester Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin systems than methacrylate-based analogs.
  • Co-initiator Synergy: Like ethyl 4-(dimethylamino) benzoate (), the target compound may act as a co-initiator in resins, with the benzoylamino group stabilizing free radicals or interacting with photoinitiators such as camphorquinone (CQ).

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